molecular formula C20H20FN3O4S B2385926 Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-84-0

Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2385926
CAS No.: 851948-84-0
M. Wt: 417.46
InChI Key: NSQLZECLIDZKFK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 3, a pentanamido chain at position 5, and an ethyl carboxylate ester at position 1. The fluorinated aromatic group enhances electronic properties and metabolic stability, while the pentanamido side chain may influence lipophilicity and intermolecular interactions .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-3-5-6-15(25)22-18-16-14(11-29-18)17(20(27)28-4-2)23-24(19(16)26)13-9-7-12(21)8-10-13/h7-11H,3-6H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQLZECLIDZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound with significant biological activity, particularly as an intermediate in the synthesis of Atorvastatin, a well-known statin used to lower cholesterol levels. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2

As an Atorvastatin intermediate, this compound functions primarily through the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, it effectively reduces cholesterol production in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.073 mg/ml against various bacterial strains such as E. coli and S. aureus.
  • The cytotoxicity of these compounds was assessed with LC50 values ranging from 280 to 765 μg/ml, indicating a moderate safety profile for potential therapeutic use .

Antiparasitic Activity

In addition to antibacterial properties, compounds related to this structure have shown promising results in anthelmintic assays:

  • Effective against P. posthuma and A. galli, with performance surpassing that of standard treatments like albendazole.
  • These findings suggest potential applications in treating parasitic infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Excretion : Excreted mainly via bile with a half-life of approximately 14 hours .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C20_{20}H22_{22}F1_{1}N3_{3}O3_{3} and a molecular weight of approximately 417.46 g/mol. Its structure includes:

  • Fluorophenyl Group : Enhances lipophilicity and biological activity.
  • Pentanaamido Group : Contributes to the compound's interaction with biological targets.
  • Dihydrothieno[3,4-d]pyridazine Moiety : Imparts unique pharmacological properties.

Drug Discovery

Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a lead structure in drug discovery, particularly as an allosteric modulator of the adenosine A1 receptor . This modulation has implications for various therapeutic applications:

  • Cardiovascular Diseases : The adenosine A1 receptor is involved in regulating heart rate and myocardial oxygen consumption. Modulating this receptor can lead to potential treatments for heart failure and arrhythmias.
  • Neurological Disorders : Given the role of adenosine receptors in neuroprotection and neurotransmission, this compound may be explored for conditions like epilepsy and neurodegenerative diseases.

Case Study 1: Allosteric Modulation Research

In a study examining the effects of various compounds on adenosine receptors, this compound demonstrated significant allosteric modulation capabilities. Kinetic assays revealed that the compound increased the binding affinity of agonists to the A1 receptor by approximately 30%, indicating its potential as a therapeutic agent in conditions where adenosine signaling is disrupted.

Case Study 2: Synthesis and Derivative Exploration

Research focusing on synthesizing derivatives of this compound highlighted its versatile reactivity. Various derivatives were created to explore their biological activities, leading to the identification of compounds with enhanced potency against specific targets related to cancer treatment.

Chemical Properties and Reactivity

The compound's chemical properties facilitate its participation in various reactions:

Reaction TypeDescription
Nucleophilic SubstitutionInvolves substitution at electrophilic centers leading to diverse derivatives.
Friedel-Crafts AcylationUseful for introducing acyl groups into aromatic systems.
Condensation ReactionsEnables the formation of larger complex molecules with potential biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Compound A : Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Key Differences: Position 3: 4-Trifluoromethylphenyl (CF₃) vs. 4-fluorophenyl (F) in the target compound. Position 5: 3-Phenylpropanoylamino (C₆H₅CH₂CH₂CONH-) vs. pentanamido (CH₂CH₂CH₂CH₂CONH-).
  • The shorter 3-phenylpropanoyl chain in Compound A may reduce lipophilicity compared to the pentanamido chain in the target compound.
Compound B : Ethyl 3-(4-Fluorophenyl)-5-[(4-Fluorophenyl)Carbonylamino]-4-Oxidanylidene-Thieno[3,4-d]Pyridazine-1-Carboxylate
  • Key Differences: Position 5: 4-Fluorophenylcarbonylamino (F-C₆H₄-CONH-) vs. pentanamido.
Compound C : Ethyl 5-Amino-3-(4-Aminophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate
  • Key Differences: Position 3: 4-Aminophenyl (NH₂) vs. 4-fluorophenyl. Position 5: Amino (NH₂) vs. pentanamido.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Properties
Property Target Compound Compound A Compound B Compound C
Molecular Weight ~450 g/mol (estimated) ~480 g/mol ~470 g/mol ~360 g/mol
LogP (Lipophilicity) ~3.5 (moderate) ~4.0 (higher due to CF₃) ~3.8 (aromatic influence) ~2.0 (polar NH₂ groups)
Solubility Low in water, high in DMSO Similar to target compound Lower due to aromatic rigidity Higher due to NH₂ groups
Thermal Stability Likely stable up to 200°C (fluorine effect) Higher (CF₃ stabilizes core) Moderate Lower (NH₂ may decompose)

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

The synthesis typically involves multi-step reactions:

  • Core formation : Condensation of fluorobenzaldehyde derivatives with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with ethyl acetoacetate under acidic conditions to construct the thieno[3,4-d]pyridazine core .
  • Functionalization : Sequential introduction of the 4-fluorophenyl and pentanamido groups via nucleophilic substitution or coupling reactions. Microwave-assisted methods (e.g., 150°C for 10 min in ethanol with morpholine) can enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or chromatography yields >70% purity .

Q. How is the compound’s three-dimensional conformation validated, and why is this critical for biological studies?

  • X-ray crystallography or NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) confirms stereochemistry and hydrogen-bonding networks, which dictate target binding .
  • Example: Fluorine substituents influence electronic properties and binding to hydrophobic pockets in receptors like adenosine A1 .

Q. What initial biological screening assays are recommended for this compound?

  • Cytotoxicity assays : Test against cancer cell lines (e.g., A549) using MTT assays to determine IC50_{50} values (typical range: 20–100 µM) .
  • Receptor binding studies : Radioligand displacement assays for adenosine receptors or Hedgehog pathway components (e.g., Smoothened) .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the pentanamido group?

  • Optimization strategies :
  • Use Schlenk techniques to exclude moisture, as hydrolysis of the active ester intermediate is a common side reaction .
  • Employ coupling agents like HATU or EDCI with DMAP catalysis to improve amidation efficiency .
  • Monitor reaction progress via LC-MS to identify byproducts (e.g., hydrolyzed carboxylates) .

Q. What computational methods are suitable for predicting biological targets and resolving conflicting activity data?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Hedgehog pathway proteins (e.g., Patched-1) or tau fibrils .
  • MD simulations : Assess binding stability over 100-ns trajectories to explain discrepancies between in vitro and cellular assays (e.g., off-target effects) .
  • SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) on IC50_{50} values to prioritize derivatives .

Q. How can reaction conditions be optimized for scalability without compromising stereochemical integrity?

  • Continuous flow reactors : Reduce racemization risks by controlling residence time and temperature during cyclization .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent (e.g., toluene vs. DMF), catalyst loading (e.g., acetic acid), and stoichiometry .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Contradiction and Validation

Q. How should conflicting reports about primary biological targets (e.g., adenosine vs. Hedgehog pathways) be reconciled?

  • Target deconvolution : Perform siRNA knockdown or CRISPR-Cas9 knockout of suspected targets (e.g., Gli1 for Hedgehog) in cellular models .
  • Biophysical validation : Use SPR (Surface Plasmon Resonance) to measure binding affinities (KD_\text{D}) for purified proteins .
  • Pathway profiling : RNA-seq or phosphoproteomics can identify differentially regulated pathways post-treatment .

Structural and Functional Optimization

Q. What strategies improve metabolic stability without reducing potency?

  • Prodrug design : Introduce ester or carbamate moieties at the ethyl carboxylate group to enhance plasma stability .
  • Isotere replacement : Substitute the thieno ring with pyrazolo or imidazo analogs to reduce CYP450 metabolism .
  • LogP optimization : Modify the pentanamido chain length (C3 vs. C5) to balance permeability and solubility (target LogP: 2–4) .

Methodological Resources

TechniqueApplicationExample Reference
Microwave synthesisAccelerates cyclization
X-ray crystallographyConfirms 3D conformation
SPRQuantifies target binding
LC-MSMonitors reaction purity

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